molecular formula C9H8N2O3 B8555869 4-Hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylic acid

4-Hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Cat. No. B8555869
M. Wt: 192.17 g/mol
InChI Key: SYDHELDZKAZSGL-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

Ethyl 4-hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylate (1.8 g, 8.2 mmol) was dissolved in 4% aqueous sodium hydroxide (80 ml). The reaction mixture was heated to reflux for 4 hours, cooled to room temperature, and then adjusted to pH=4 with 2N hydrochloric acid. The reaction mixture was filtered to give 4-hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylic acid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[N:5]=[CH:4][CH:3]1[C:12]([O:14]CC)=[O:13].Cl>[OH-].[Na+]>[OH:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[N:5]=[CH:4][CH:3]1[C:12]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
OC1C(C=NC2=CC=CN=C12)C(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
OC1C(C=NC2=CC=CN=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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